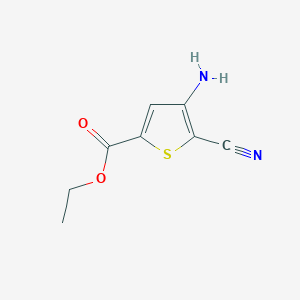

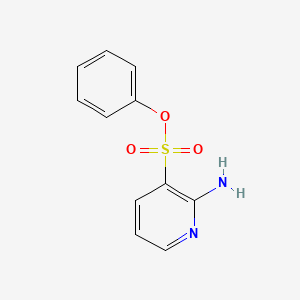

Ethyl 4-amino-5-cyanothiophene-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-amino-5-cyanothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat erfolgt typischerweise über die Gewald-Reaktion, eine Kondensationsreaktion zwischen Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester . Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumethoxid in Ethanol, und die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des Thiophenrings zu erleichtern.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat kontinuierliche Verfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid kann eingesetzt werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Primäre Amine.

Substitution: N-Alkyl- oder N-Acylderivate.

4. Wissenschaftliche Forschungsanwendungen

Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung wirken, indem sie bestimmte Enzyme oder Rezeptoren hemmt und so biologische Pfade moduliert. Beispielsweise kann es Kinasen oder andere Enzyme hemmen, die an der Zellsignalübertragung beteiligt sind, was zu therapeutischen Wirkungen wie entzündungshemmenden oder krebshemmenden Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-5-cyanothiophene-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-amino-5-cyanothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat kann mit anderen Thiophenderivaten verglichen werden, wie z. B.:

Ethyl-5-Amino-4-Cyano-3-(2-Ethoxycarbonylmethyl)thiophen-2-carboxylat: Diese Verbindung weist ähnliche strukturelle Merkmale auf, jedoch unterschiedliche Substituenten, was zu Variationen in ihrer chemischen Reaktivität und ihren Anwendungen führt.

2-Aminothiophenderivate: Diese Verbindungen werden ebenfalls über die Gewald-Reaktion synthetisiert und finden Anwendungen in der medizinischen Chemie.

Einzigartigkeit: Das Vorhandensein sowohl von Amino- als auch von Cyanogruppen in Ethyl-4-Amino-5-Cyanothiophen-2-carboxylat macht es zu einem vielseitigen Zwischenprodukt für die weitere Funktionalisierung, die die Synthese einer Vielzahl von Derivaten mit unterschiedlichen biologischen und chemischen Eigenschaften ermöglicht .

Eigenschaften

IUPAC Name |

ethyl 4-amino-5-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5(10)7(4-9)13-6/h3H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHABOWBQYBHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666457 | |

| Record name | Ethyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-52-6 | |

| Record name | 2-Thiophenecarboxylic acid, 4-amino-5-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648412-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)

![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)

![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)

![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)